ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate
Description
This compound belongs to the 2-sulfanylidene-1,3-thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:
- Ethyl benzoate ester: Influences solubility and metabolic stability.
- 2-Sulfanylidene moiety: Contributes to tautomerism and redox activity .
Thiazole derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
IUPAC Name |
ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-2-25-18(24)12-8-10-14(11-9-12)22-16(20)15(27-19(22)26)17(23)21-13-6-4-3-5-7-13/h8-11,13H,2-7,20H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVVZEOGIXBKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include formamide, formic acid, urea, thiourea, and various acylating agents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The thioxothiazole ring can interact with active sites, potentially inhibiting or modifying enzyme activity. The compound’s structure allows it to form stable complexes with proteins, affecting their function and activity .
Comparison with Similar Compounds
Research Findings and Methodological Insights
- Synthesis : Thiazole cores are typically synthesized via Hantzsch cyclization. The sulfanylidene group may arise from thiourea precursors under oxidative conditions.
- Crystallography : SHELXL is widely used to resolve tautomerism in sulfanylidene-containing compounds, as seen in related structures .
Biological Activity
Ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activities, particularly in antimicrobial and anticancer research.
Structural Characteristics
The compound features:
- An ethyl ester group
- An amino group
- A thiazole ring substituted with a cyclohexylcarbamoyl group and a sulfanylidene functional group
These components suggest potential interactions with various biological targets, including enzymes and receptors. The thiazole moiety is particularly notable for its role in enhancing biological activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits promising antibacterial and antifungal properties . Similar thiazole derivatives have shown significant activity against various pathogens, suggesting that this compound may follow suit.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Ethyl 4-[4-amino...] | Antibacterial | E. coli, S. aureus | |
| Thiazole Derivative A | Antifungal | C. albicans | |
| Thiazole Derivative B | Antibacterial | P. aeruginosa |
Anticancer Activity
Research has also pointed towards the anticancer potential of this compound. Studies on structurally related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study involving thiazole derivatives showed that compounds with similar structures to ethyl 4-[4-amino...] effectively reduced the viability of several cancer cell lines in vitro. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
The interaction studies involving this compound focus on its binding affinity to specific enzymes that play crucial roles in metabolic pathways. Techniques such as molecular docking simulations are employed to evaluate these interactions. Preliminary findings suggest that the compound may inhibit enzyme activity, which could lead to its therapeutic effects.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways that include:
- Formation of the thiazole ring.
- Introduction of the cyclohexylcarbamoyl group.
- Esterification to form the ethyl ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
